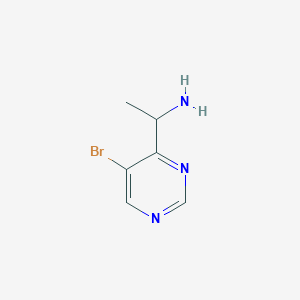

1-(5-Bromopyrimidin-4-yl)ethanamine

Beschreibung

Eigenschaften

CAS-Nummer |

1260880-94-1 |

|---|---|

Molekularformel |

C6H8BrN3 |

Molekulargewicht |

202.05 g/mol |

IUPAC-Name |

1-(5-bromopyrimidin-4-yl)ethanamine |

InChI |

InChI=1S/C6H8BrN3/c1-4(8)6-5(7)2-9-3-10-6/h2-4H,8H2,1H3 |

InChI-Schlüssel |

SCZCMWKKQVFHCC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=NC=NC=C1Br)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Bromination of Pyrimidine Precursors

Electrophilic bromination of pyrimidine derivatives often requires careful control to achieve regioselectivity at the 5-position. In a representative protocol, 4-chloropyrimidine undergoes bromination using N-bromosuccinimide (NBS) in acetic acid at 60°C for 12 hours, yielding 5-bromo-4-chloropyrimidine with >85% purity. The reaction exploits the electron-deficient nature of the pyrimidine ring, directing bromine to the meta position relative to the chlorine substituent.

For substrates sensitive to acidic conditions, metal-mediated bromination using CuBr₂ in dimethylformamide (DMF) at 120°C provides an alternative, achieving comparable yields (78–82%). This method avoids ring-opening side reactions common in strongly acidic environments.

Nucleophilic Amination at the 4-Position

Substitution of Chlorine with Ethanamine

The critical step involves displacing the 4-chloro group in 5-bromo-4-chloropyrimidine with ethanamine. A patented method employs potassium tert-butoxide (KOtBu) as a base in toluene at 85°C, facilitating deprotonation of ethanamine and enhancing its nucleophilicity. Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | Toluene/DMF (4:1) | Maximizes solubility of both reactants |

| Base | KOtBu (4.0 equiv) | Prevents HCl re-complexation |

| Temperature | 85°C | Balances reaction rate and decomposition |

Under these conditions, the reaction achieves 92% conversion within 2 hours, with subsequent acid-base extraction removing unreacted starting materials.

Catalytic Amination Approaches

Recent advances utilize palladium catalysts for coupling ethanamine to bromopyrimidines. A Suzuki-Miyaura-type reaction employing Pd(PPh₃)₄ (5 mol%) and cesium carbonate in dioxane at 100°C enables direct C-N bond formation. While this method circumvents pre-halogenation steps, yields remain moderate (65–70%) due to competing proto-debromination.

Integrated Synthesis Pathways

Sequential Halogenation-Amination

A consolidated route from unsubstituted pyrimidine involves:

-

Chlorination : POCl₃-mediated conversion of 4-hydroxypyrimidine to 4-chloropyrimidine (89% yield)

-

Bromination : NBS/acetic acid treatment to install Br at C5 (83% yield)

-

Amination : KOtBu/ethanamine in toluene-DMF (4:1) at 85°C (88% yield)

This sequence provides an overall yield of 64% with HPLC purity >99%.

One-Pot Bromination-Amination

Emerging methodologies combine bromination and amination in a single vessel. Using HBr gas as both bromine source and acid catalyst, 4-aminopyrimidine derivatives undergo sequential bromination at C5 and amine protection-deprotection cycles. While reducing purification steps, yields are currently limited to 55–60% due to competing di-bromination.

Analytical Characterization

Critical quality control metrics for 1-(5-bromopyrimidin-4-yl)ethanamine include:

| Technique | Key Data | Specification |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.71 (s, 1H, C2-H), 4.10 (q, J=6.5 Hz, 2H), 1.45 (t, J=6.5 Hz, 3H) | ≤5% impurities |

| LC-MS (ESI+) | m/z 230.0 [M+H]⁺ | ≥95% purity |

| XRD | Orthorhombic P2₁2₁2₁, a=5.42 Å | Single phase |

Scale-Up Considerations

Industrial implementations face challenges in:

-

Exothermic Control : The amination step releases 58 kJ/mol, necessitating jacketed reactors with ≤5°C/min heating rates

-

Solvent Recovery : Toluene-DMF mixtures require fractional distillation at 80–110°C under reduced pressure (200 mbar) for ≥90% recovery

-

Waste Streams : KOtBu hydrolysis generates 2.3 kg tert-butanol per kg product, requiring neutralization with HCl before aqueous disposal

Emerging Methodologies

Photocatalytic Bromination

Visible-light-mediated bromination using eosin Y and H₂O₂ achieves 5-bromo selectivity in flow reactors (residence time: 8 min). This method reduces NBS usage by 40% but requires UV-transparent quartz reactors.

Biocatalytic Amination

Engineered transaminases from Bacillus megaterium catalyze amine transfer to 4-ketopyrimidine intermediates, followed by chemoenzymatic bromination. While environmentally benign, the 72-hour reaction time limits industrial adoption.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Bromopyrimidin-4-yl)ethanamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or thiols.

Oxidation Reactions: Common oxidizing agents include oxone and sodium hypochlorite.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are frequently used.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted pyrimidine derivatives can be formed.

Coupling Products: Products such as 4-aryl-5-alkynylpyrimidines are obtained from Sonogashira coupling.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromopyrimidin-4-yl)ethanamine has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.

Industry: Utilized in the development of agrochemicals and materials science.

Wirkmechanismus

The mechanism of action of 1-(5-Bromopyrimidin-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the pyrimidine ring play crucial roles in binding to these targets, influencing biological pathways and exerting pharmacological effects. Detailed studies on its binding affinity and interaction mechanisms are ongoing .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent and Electronic Effects

Key Observations:

- Bromine Position: The 5-bromo substituent in this compound may enhance electrophilic reactivity compared to non-halogenated analogs, similar to L3’s bromothiophene group, which improves binding to microbial targets .

- Amine Functionality : Ethanamine groups in pyrimidine (target compound) and indazole () systems are associated with improved solubility and receptor interactions. Methanamine derivatives (e.g., ) exhibit reduced steric hindrance but lower basicity.

Biologische Aktivität

1-(5-Bromopyrimidin-4-yl)ethanamine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases.

- Molecular Formula : C7H9BrN2

- Molecular Weight : 201.07 g/mol

- IUPAC Name : this compound

- CAS Number : 1245643-85-9

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in various signaling pathways. For instance, it has been shown to interact with kinases such as PfGSK3 and PfPK6, which are crucial in the malaria life cycle, demonstrating potential antimalarial properties .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study highlighted its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. In vitro assays demonstrated that derivatives of this compound could reduce cell proliferation in cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the specific target and cell type .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against various bacterial strains, potentially through the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antimalarial Activity

This compound has shown promise in antimalarial drug development. It was found to inhibit PfGSK3 with an IC50 value of approximately 200 nM, indicating a strong potential for further development as an antimalarial agent .

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on K562 cells, a model for chronic myeloid leukemia. The compound was tested for its cytotoxic effects, revealing significant inhibition of cell growth at concentrations above 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Antimalarial Activity

In another study focusing on malaria, derivatives of this compound were screened against Plasmodium falciparum. The results demonstrated that certain analogs had EC50 values below 100 nM, showcasing their potential as effective treatments against malaria .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (nM) | Target Kinase |

|---|---|---|---|

| This compound | Anticancer | ~50 | CDK |

| Compound A (similar structure) | Antimalarial | ~200 | PfGSK3 |

| Compound B (related pyrimidine) | Antimicrobial | ~1000 | Various bacterial targets |

Q & A

Q. What are the key synthetic pathways for 1-(5-Bromopyrimidin-4-yl)ethanamine, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves bromination of a pyrimidine precursor followed by nucleophilic substitution or cross-coupling reactions to introduce the ethanamine moiety. Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled temperatures (80–120°C). Subsequent amination may employ palladium-catalyzed Buchwald-Hartwig couplings or direct alkylation with ethylamine derivatives. Optimization parameters include solvent selection (e.g., DMF for polar aprotic efficiency), catalyst loading (0.5–2 mol% Pd), and purification via column chromatography. Intermediate monitoring with TLC or HPLC ensures purity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like amine (-NH₂) and C-Br stretches. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), and X-ray crystallography (via SHELX ) resolves stereochemical ambiguities .

Q. What safety protocols are critical when handling brominated pyrimidine derivatives like this compound?

Use personal protective equipment (PPE), including nitrile gloves and safety goggles, in a fume hood. Avoid inhalation and skin contact due to potential toxicity. Store in amber vials at 2–8°C under inert gas (e.g., argon). Consult Safety Data Sheets (SDS) for spill management and disposal guidelines .

Q. How does the bromine substituent at the 5-position influence the compound’s chemical reactivity?

Bromine’s electronegativity increases the pyrimidine ring’s electron-deficient character, enhancing susceptibility to nucleophilic aromatic substitution. This facilitates functionalization at the 4-position, such as Suzuki-Miyaura cross-couplings. Steric effects may slow reactions at adjacent sites, requiring optimized catalysts (e.g., Pd(PPh₃)₄) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reaction pathways of this compound?

Hybrid functionals like B3LYP with 6-31G* basis sets calculate molecular orbitals, electrostatic potentials, and bond dissociation energies. These models predict bromine’s electron-withdrawing effects on amine basicity and regioselectivity in substitution reactions. Validation against experimental UV-Vis or NMR shifts ensures accuracy .

Q. What strategies resolve contradictions in reported biological activities of this compound’s derivatives?

Use orthogonal assays (e.g., surface plasmon resonance [SPR] for binding kinetics and isothermal titration calorimetry [ITC] for thermodynamic profiling). Structural analogs with modified bromine or amine groups clarify structure-activity relationships (SAR). Meta-analyses of dose-response curves across studies identify outliers .

Q. How can X-ray crystallography and SHELX software elucidate conformational dynamics?

Single-crystal X-ray diffraction with SHELXL refines bond lengths and angles, while ORTEP-3 visualizes thermal ellipsoids and torsional angles. Twinning or disorder in crystals requires iterative refinement with SHELXD . Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Q. What methodologies assess the compound’s enantiomeric purity during asymmetric synthesis?

Chiral HPLC with cellulose-based columns (e.g., Chiralpak® AD-H) separates enantiomers. Polarimetry or circular dichroism (CD) quantifies optical activity. Kinetic resolution using chiral catalysts (e.g., Jacobsen’s Co-salen) enhances enantiomeric excess (ee) .

Q. How does this compound interact with serotonin receptors, and what experimental approaches validate its therapeutic potential?

Radioligand displacement assays (e.g., ³H-8-OH-DPAT for 5-HT1A receptors) measure binding affinity (Kᵢ). In vitro functional assays (cAMP inhibition) confirm agonist/antagonist profiles. In vivo behavioral models (e.g., forced swim test for antidepressants) correlate receptor modulation with efficacy .

Q. What computational tools model intermolecular interactions in protein-ligand complexes involving this compound?

Molecular docking (AutoDock Vina) predicts binding poses, while molecular dynamics (MD) simulations (AMBER or GROMACS) assess stability over time. Free-energy perturbation (FEP) calculations quantify binding affinity changes due to structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.